molecular formula C14H21BN2O3 B7954924 (1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid

(1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B7954924
M. Wt: 276.14 g/mol
InChI Key: QJGRRPKFBRJSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a benzodiazole ring system, which is further substituted with tert-butyl and propoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable benzodiazole precursor with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions for substitution reactions often involve bases or nucleophiles like alkoxides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

(1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and the development of new synthetic methodologies .

Comparison with Similar Compounds

Uniqueness: The presence of the propoxy group in (1-tert-Butyl-6-propoxy-1,3-benzodiazol-5-yl)boronic acid imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in specific synthetic applications. Its structure allows for versatile modifications, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

(1-tert-butyl-6-propoxybenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-5-6-20-13-8-12-11(7-10(13)15(18)19)16-9-17(12)14(2,3)4/h7-9,18-19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRRPKFBRJSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OCCC)N(C=N2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.